molecular formula C10H8BrNO2 B1425242 methyl 7-bromo-1H-indole-2-carboxylate CAS No. 1158503-82-2

methyl 7-bromo-1H-indole-2-carboxylate

Cat. No. B1425242
M. Wt: 254.08 g/mol
InChI Key: CVBRWYSFWORSON-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 1158503-82-2 . It has a molecular weight of 254.08 and its IUPAC name is methyl 7-bromo-1H-indole-2-carboxylate .


Synthesis Analysis

The synthesis of methyl 7-bromo-1H-indole-2-carboxylate involves a reaction with toluene-4-sulfonic acid in toluene for 10 hours under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by silica gel chromatography .


Molecular Structure Analysis

The InChI code for methyl 7-bromo-1H-indole-2-carboxylate is 1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 2nd position .


Physical And Chemical Properties Analysis

Methyl 7-bromo-1H-indole-2-carboxylate is a solid substance . and should be stored in a dry environment at 2-8°C . Its water solubility is calculated to be 0.0631 mg/ml .

Scientific Research Applications

Neuroprotection and Neuropharmacology

Research indicates that derivatives of indole-2-carboxylate, a category to which methyl 7-bromo-1H-indole-2-carboxylate belongs, demonstrate significant potential in the field of neuropharmacology. Notably, substituted indole-2-carboxylates have been identified as antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor, revealing their potential in modulating neurotransmission and protecting against excitotoxicity (Di Fabio et al., 1997; Rao et al., 1993). These findings suggest a role for these compounds in treating disorders associated with NMDA receptor hyperactivity, such as certain neurodegenerative diseases.

Cancer Research

Indole derivatives have also been studied for their potential anticancer properties. NSC-743380, an analog of indole-3-carbinol, has shown promise in early stages of development as an anticancer agent. The compound and its metabolites have been associated with hepatotoxicity and biliary hyperplasia in toxicity studies, suggesting a potent biological activity that may be leveraged in cancer treatment (Eldridge et al., 2014). Additionally, the study of indole-containing derivatives in the context of tubulin polymerization inhibition points towards their role in disrupting cell division processes, further underlining their potential in cancer therapeutics (Fan et al., 2018).

Anticonvulsant and Antiepileptic Properties

Compounds related to methyl 7-bromo-1H-indole-2-carboxylate have shown efficacy as anticonvulsants. For instance, indole-2-carboxylic acid has been observed to raise the threshold for electroconvulsions in mice, hinting at its potential utility in managing seizure disorders (Kaminski et al., 1998). These findings open up avenues for further research into the use of indole derivatives in treating epilepsy and related conditions.

Radiolabeling and Drug Development

The development of drugs like MMMHC, which have structures similar to methyl 7-bromo-1H-indole-2-carboxylate, involves radiolabeling techniques for studying their biodistribution and neuroprotective properties. Studies have shown that such compounds can cross the blood-brain barrier, accumulating in various brain regions, and exhibit significant pharmacokinetic properties, emphasizing their potential in treating neurological disorders (Yu et al., 2003).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 7-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRWYSFWORSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676377
Record name Methyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-bromo-1H-indole-2-carboxylate

CAS RN

1158503-82-2
Record name Methyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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